molecular formula C7H12N2O5 B2843020 N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate CAS No. 1807939-07-6

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate

Cat. No.: B2843020
CAS No.: 1807939-07-6
M. Wt: 204.182
InChI Key: LROQYPCOAXNRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate is a chemical compound with a complex structure that includes an ethyl ester, an amino group, and a methoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate typically involves multiple steps, starting with the preparation of the key intermediates One common synthetic route involves the reaction of ethyl oxalate with methoxyacetic acid to form the corresponding ester This intermediate is then reacted with hydroxylamine to introduce the oxime functionality

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(methoxyacetyl)amino]benzoate
  • (E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid

Uniqueness

N'-(1-amino-2-ethoxy-2-oxoethylidene)amino 2-methoxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-(2-methoxyacetyl)oxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c1-3-13-7(11)6(8)9-14-5(10)4-12-2/h3-4H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQYPCOAXNRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=O)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/OC(=O)COC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.